molecular formula C10H7ClN2O2S B1351124 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole CAS No. 89250-26-0

2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole

Cat. No.: B1351124
CAS No.: 89250-26-0
M. Wt: 254.69 g/mol
InChI Key: LEBRGKZHLICZCZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a chloromethyl group at the 2-position and a nitrophenyl group at the 4-position

Scientific Research Applications

2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Safety and Hazards

When handling 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

While specific future directions for 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole are not mentioned in the literature, thiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Further studies could explore the synthesis, properties, and potential applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or acetonitrile.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) in solvents such as ethanol or methanol.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

Major Products

    Nucleophilic substitution: Substituted thiazoles with various functional groups.

    Reduction: 2-(Chloromethyl)-4-(4-aminophenyl)-1,3-thiazole.

    Oxidation: Thiazole sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, while the nitrophenyl group can participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4-phenyl-1,3-thiazole: Lacks the nitro group, resulting in different reactivity and biological activity.

    2-(Bromomethyl)-4-(4-nitrophenyl)-1,3-thiazole: Similar structure but with a bromomethyl group, leading to different substitution reactions.

    4-(4-Nitrophenyl)-1,3-thiazole-2-thiol: Contains a thiol group instead of a chloromethyl group, affecting its chemical properties and applications.

Uniqueness

2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole is unique due to the presence of both a chloromethyl and a nitrophenyl group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-5-10-12-9(6-16-10)7-1-3-8(4-2-7)13(14)15/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBRGKZHLICZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381946
Record name 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89250-26-0
Record name 2-(Chloromethyl)-4-(4-nitrophenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89250-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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